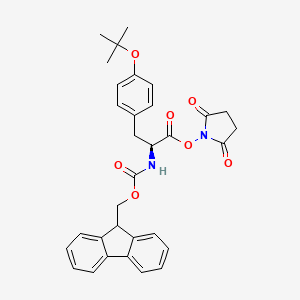

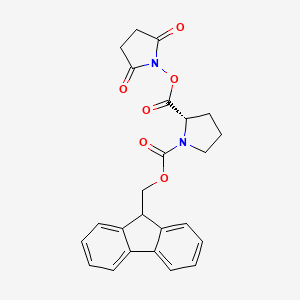

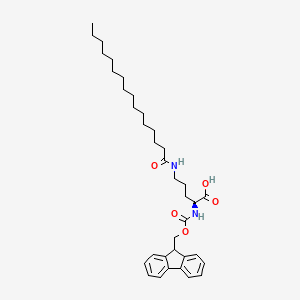

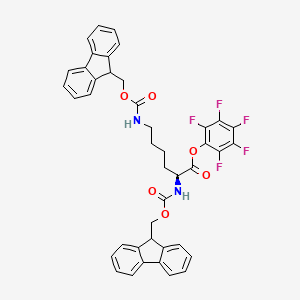

![molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5](/img/structure/B613460.png)

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse peptidique en phase solide (SPPS)

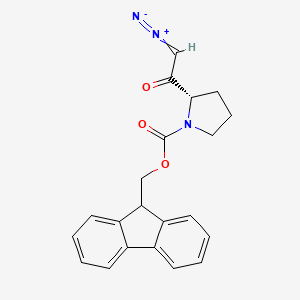

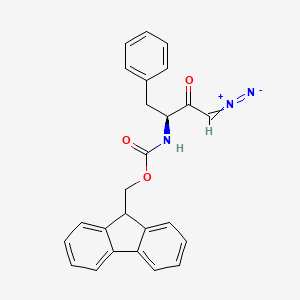

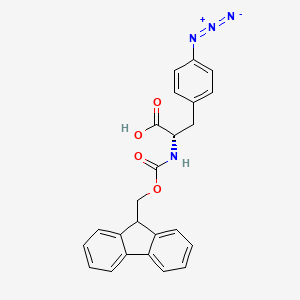

“Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH” est un dipeptide pseudoproline qui est utilisé comme outil pour surmonter l'agrégation et améliorer la qualité des peptides en SPPS Fmoc pour les peptides contenant le motif dipeptidique Gly-Thr {svg_1}. Cela en fait un outil précieux dans la synthèse de peptides complexes.

Formation d'hydrogel

Des recherches ont montré que les dérivés Fmoc de certains peptides, y compris “this compound”, ont la capacité de former des hydrogels {svg_2}. Ces hydrogels sont formés en raison de l'empilement du groupe fluorényle, permettant aux peptides de s'assembler en structures en feuillets β avec une orientation antiparallèle des brins β {svg_3}.

Applications biomédicales

Les hydrogels à base de peptides (PHG), tels que ceux formés par “this compound”, sont des matériaux biocompatibles adaptés à diverses applications biologiques, biomédicales et biotechnologiques {svg_4}. Il s'agit notamment de la délivrance de médicaments et des outils de diagnostic pour l'imagerie {svg_5}.

Ingénierie tissulaire

Les dérivés Fmoc de certains peptides, y compris “this compound”, se sont avérés être des matériaux potentiels pour l'ingénierie tissulaire {svg_6}. Par exemple, l'hydrogel Fmoc-K3, qui est plus rigide, soutient entièrement l'adhésion, la survie et la duplication des cellules {svg_7}.

Applications de bio-impression

Les dérivés Fmoc de certains peptides, y compris “this compound”, ont été proposés comme échafaudages pour des applications de bio-impression {svg_8}. Cela est dû à leur capacité à former des hydrogels auto-supportants {svg_9}.

Développement de matériaux peptidiques

Les dérivés Fmoc de certains peptides, y compris “this compound”, sont utilisés dans le développement de matériaux peptidiques {svg_10}. Ces matériaux sont formés par un processus de gélification, autorisé uniquement par l'équilibre correct entre les forces d'agrégation au sein des séquences peptidiques {svg_11}.

Mécanisme D'action

Target of Action

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability

Analyse Biochimique

Biochemical Properties

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The pseudoproline residue in the compound helps to overcome aggregation issues that are often encountered during SPPS. This interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the peptide chain and enhance its solubility .

Cellular Effects

This compound: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pseudoproline residue in the compound allows it to form stable complexes with enzymes and proteins, thereby modulating their activity. This can result in the inhibition or activation of specific enzymes, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, such as -80°C, but it can degrade over time when exposed to higher temperatures or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell signaling and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve the solubility of peptides. At high doses, it can have toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which it becomes detrimental to cellular function .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic pathways .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular environments compared to others .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular proteins. This localization is critical for its activity and function, as it allows the compound to exert its effects in the appropriate cellular context .

Propriétés

IUPAC Name |

(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZZZZUNKUMGM-SZNDQCEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

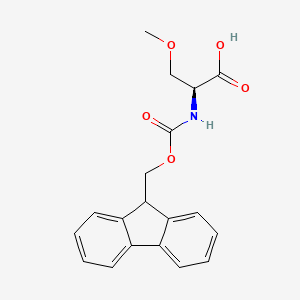

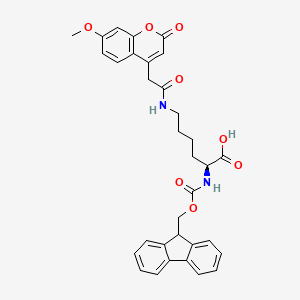

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)